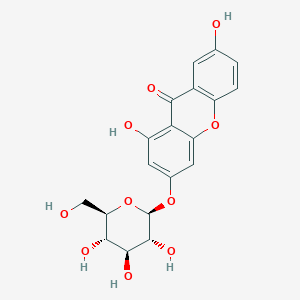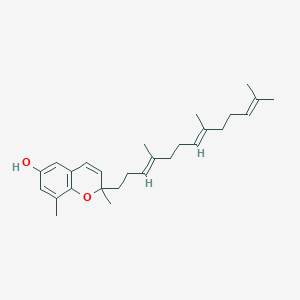
Sargaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sargaol is a natural product found in Dimocarpus fumatus and Sargassum siliquastrum with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Sargaol has been identified as a compound with notable cytotoxic properties. A study on the marine alga Sargassum tortile highlighted the isolation of this compound, among other compounds. This research found that this compound and related compounds demonstrated varying levels of cytotoxicity against cultured P-388 lymphocytic leukemia cells (Numata et al., 1992).
Gastroprotective Activity
Research into the gastroprotective effects of this compound indicates its potential medical application. A study examined the effects of this compound isolated from the brown alga Stypopodium flabelliforme on gastric lesions in mice. This study revealed that this compound demonstrated a significant ability to inhibit gastric lesions, suggesting its utility in gastroprotective treatments (Areche et al., 2011).
Antitumoral Properties
The antitumoral properties of this compound have also been a subject of scientific research. In a study focused on a polysaccharide isolated from the seaweed Sargassum stenophyllum, which contains this compound, significant antiangiogenic as well as antitumoral properties were observed. This suggests that this compound might contribute to the modulation of angiogenic growth factors, which could be relevant in cancer treatment strategies (Dias et al., 2005).
Antiproliferative Activity
This compound's antiproliferative activity was highlighted in a study on the Jamaican alga Stypopodium zonale. Alongside other compounds, this compound was identified and associated with cytotoxic effects against various cancer cell lines, underscoring its potential in cancer research and treatment (Penicooke et al., 2013).
Eigenschaften
Molekularformel |
C27H38O2 |
|---|---|
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chromen-6-ol |
InChI |
InChI=1S/C27H38O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14-15,17-19,28H,7-9,11,13,16H2,1-6H3/b21-12+,22-14+ |
InChI-Schlüssel |
FUBVHBMZMUOIOJ-QRCIITMISA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1OC(C=C2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
Kanonische SMILES |
CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Synonyme |
sargaol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



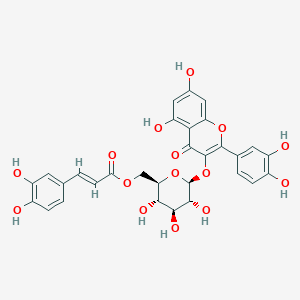
![(1'S,6'S,7'R,8R,9'S)-7-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1247006.png)
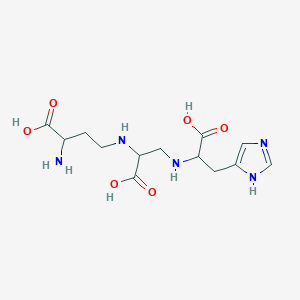
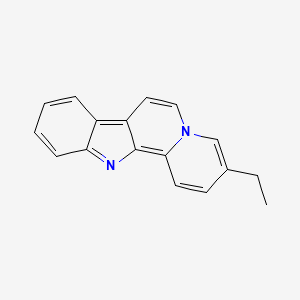
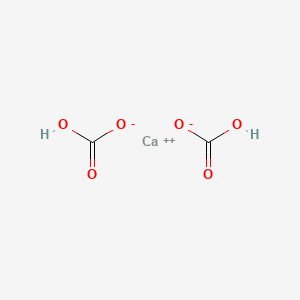
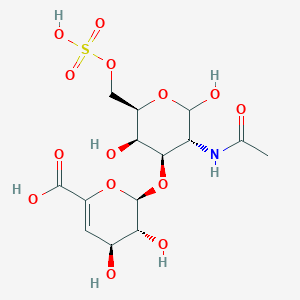
![4-{[(1Z,3Z)-3-[(4-carbamimidoylphenyl)methylidene]-2-oxocycloheptylidene]methyl}benzene-1-carboximidamide](/img/structure/B1247019.png)
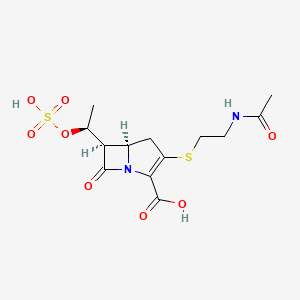
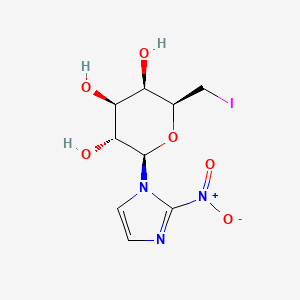
![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)
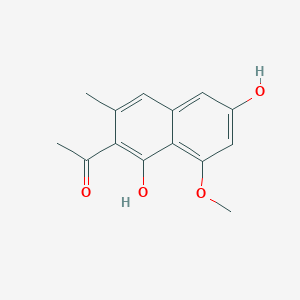
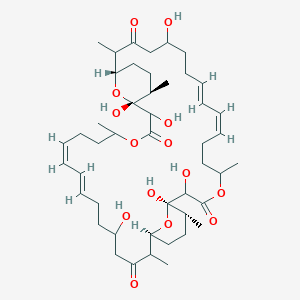
![(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylsulfinylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1247025.png)
